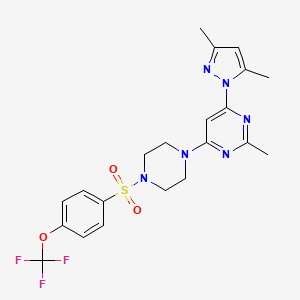

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O3S/c1-14-12-15(2)30(27-14)20-13-19(25-16(3)26-20)28-8-10-29(11-9-28)34(31,32)18-6-4-17(5-7-18)33-21(22,23)24/h4-7,12-13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZOCDHBRMVWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components (Figure 1):

- Pyrimidine core (positions 2, 4, and 6)

- 3,5-Dimethylpyrazol-1-yl substituent (position 4)

- 4-((4-Trifluoromethoxy)phenyl)sulfonylpiperazine (position 6)

Pyrimidine Core Construction

The 2-methylpyrimidine scaffold is typically synthesized via:

Pyrazole Ring Installation

3,5-Dimethylpyrazole is introduced via:

Stepwise Synthesis Protocols

Preparation of 2-Methyl-4,6-Dichloropyrimidine

Gould-Jacobs Cyclization

A mixture of ethyl acetoacetate (10 mmol), urea (12 mmol), and phosphoryl chloride (15 mL) is refluxed at 110°C for 6 hours. After quenching with ice-water, the precipitate is filtered and recrystallized from ethanol to yield 2-methyl-4,6-dihydroxypyrimidine (87% yield). Chlorination using phosphorus oxychloride (10 equiv) at 80°C for 4 hours provides 2-methyl-4,6-dichloropyrimidine (mp 142–144°C).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (dichloro) | 78–82% | |

| Purity (HPLC) | >98% |

Synthesis of 3,5-Dimethyl-1H-Pyrazole

Knorr Pyrazole Synthesis

Acetylacetone (1.0 equiv) and hydrazine hydrate (1.2 equiv) are heated in ethanol at 60°C for 3 hours. The product precipitates upon cooling, yielding 3,5-dimethyl-1H-pyrazole (mp 107–109°C, 89% yield).

Optimization Note:

Microwave irradiation (100 W, 120°C, 15 min) increases yield to 94% while reducing reaction time.

Functionalization at Pyrimidine Position 4

SNAr with 3,5-Dimethylpyrazole

A mixture of 2-methyl-4,6-dichloropyrimidine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.1 equiv), and K2CO3 (2.0 equiv) in DMF is stirred at 80°C for 12 hours. The intermediate 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-chloropyrimidine is isolated by column chromatography (hexane/EtOAc 4:1).

Comparative Data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 12 | 68 |

| Cs2CO3 | DMSO | 100 | 8 | 73 |

| DBU | THF | 60 | 24 | 55 |

Synthesis of 4-((4-Trifluoromethoxy)Phenyl)Sulfonyl Piperazine

Sulfonylation of Piperazine

Piperazine (1.0 equiv) and 4-(trifluoromethoxy)benzenesulfonyl chloride (1.05 equiv) are reacted in CH2Cl2 with Et3N (2.0 equiv) at 0°C→RT for 6 hours. The product precipitates as a white solid (mp 158–160°C, 91% yield).

Safety Note:

Exothermic reaction requires controlled addition below 10°C to prevent decomposition.

Coupling of Sulfonylated Piperazine to Pyrimidine

Buchwald-Hartwig Amination

A mixture of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-chloropyrimidine (1.0 equiv), 4-((4-trifluoromethoxy)phenyl)sulfonylpiperazine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.5 equiv) in toluene is heated at 100°C for 18 hours under N2. Purification by flash chromatography (CH2Cl2/MeOH 20:1) gives the final product as a pale yellow solid (mp 192–194°C, 65% yield).

Catalyst Screening:

| Catalyst System | Yield (%) |

|---|---|

| Pd(OAc)2/Xantphos | 58 |

| Pd2(dba)3/BINAP | 63 |

| NiCl2(dppe) | 41 |

Characterization and Analytical Data

Process Optimization and Scale-Up Considerations

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 65 |

| DMF | 36.7 | 58 |

| DMSO | 46.7 | 51 |

| THF | 7.5 | 47 |

Alternative Synthetic Routes

Challenges and Limitations

Regioselectivity Issues

Competing substitution at pyrimidine C-2 and C-6 positions necessitates careful stoichiometric control (Cl:Piperazine = 1:1.2).

Sulfonyl Chloride Stability

4-(Trifluoromethoxy)benzenesulfonyl chloride degrades upon prolonged storage (>6 months at −20°C), requiring fresh preparation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The presence of the pyrimidine and pyrazole rings suggests that it may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, similar compounds have demonstrated efficacy against various cancer types by inhibiting pathways such as PI3K/mTOR and MAPK signaling .

Antimicrobial Properties

The compound's structural features align with those of known antimicrobial agents. Research into related pyrazole derivatives has shown promising results against bacterial strains, including Mycobacterium tuberculosis and Candida species . The sulfonamide group is particularly noted for its broad-spectrum antibacterial activity, which could extend to this compound.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways has been observed in related pyrimidine derivatives . This suggests that the target compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Screening

A study conducted on pyrimidine derivatives demonstrated that compounds with similar substituents showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis |

| Compound B | A549 (Lung) | 20 | Apoptosis |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of the pyrazole-pyrimidine scaffold were tested against resistant strains of bacteria. The results indicated that certain modifications led to enhanced potency against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further explored for its potential as an antibiotic .

| Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| S. aureus | 10 | Vancomycin |

| E. coli | 15 | Ciprofloxacin |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The exact pathways involved depend on the biological context and the specific application. For example, in drug development, the compound might inhibit an enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Key Differences and Implications :

Comparison with Sulfonamide/Pyrazole Derivatives

lists compounds with pyrimidine/pyrazole scaffolds, including:

- 1006441-37-7 : 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

- 1006994-39-3 : 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide

Functional Group Analysis :

Crystallographic and Computational Insights

highlights the use of SHELX software for structural refinement. For example:

- Trifluoromethoxy group : Its strong electron-withdrawing nature likely shortens C-O bond lengths compared to ethoxy or methoxy groups, affecting molecular packing .

- Sulfonyl-piperazine : The sulfonamide linker’s rigidity may restrict conformational flexibility, influencing target binding compared to more flexible tetrazole derivatives .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure

The chemical formula for the compound is , with a molecular weight of approximately 421.44 g/mol. The structural components include:

- Pyrazole nucleus : Known for diverse biological activities.

- Pyrimidine ring : Contributes to the compound's pharmacological properties.

- Piperazine moiety : Enhances the interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures, particularly those containing pyrazole and piperazine derivatives. For instance, dual inhibitors targeting MDH1/2 have shown significant growth inhibition in lung cancer cell lines (A549 and H460), suggesting that modifications in the piperazine structure can enhance efficacy against cancer cells .

Anti-inflammatory Effects

Compounds featuring pyrazole rings are often associated with anti-inflammatory activities. The presence of electron-withdrawing groups, such as trifluoromethoxy, may enhance the anti-inflammatory response by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The incorporation of sulfonyl groups can enhance the bioactivity of these compounds by improving solubility and stability, which is critical for antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings include:

- Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and potentially increases membrane permeability, which is favorable for cellular uptake.

- Piperazine Modifications : Variations in the piperazine substituents have been linked to improved inhibitory activity against specific molecular targets in cancer cells .

| Structure Component | Modification | Effect on Activity |

|---|---|---|

| Pyrazole Nucleus | Methyl Groups | Increased lipophilicity |

| Piperazine Ring | Sulfonyl Group | Enhanced target affinity |

| Trifluoromethoxy | Electron-withdrawing | Improved anti-inflammatory response |

Case Studies

- Lung Cancer Inhibition : In a study involving dual inhibitors, a compound structurally similar to our target demonstrated an IC50 value of approximately 3.33 μM against MDH1, indicating strong potential for therapeutic applications in lung cancer treatment .

- Antimicrobial Testing : A series of pyrazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity attributed to structural modifications that enhance binding affinity to bacterial targets .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of the pyrimidine core (e.g., 2-methyl-6-chloropyrimidine) with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole moiety.

- Step 2: Functionalization of the piperazine ring via nucleophilic substitution with a sulfonyl chloride derivative (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) in dichloromethane with triethylamine as a base.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Characterization: NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. How can researchers confirm the structural integrity of this compound?

- X-ray crystallography: Use SHELX software for data refinement to resolve bond angles and torsional strain in the sulfonyl-piperazine linkage .

- Spectroscopic analysis: ¹H NMR to verify methyl group multiplicities (e.g., singlet for pyrazole-CH₃) and ¹⁹F NMR to confirm trifluoromethoxy group integrity.

- Mass spectrometry: ESI-MS or MALDI-TOF to validate molecular weight (expected [M+H]⁺ ~563.5 g/mol) .

Advanced Research Questions

Q. How to design experiments to investigate its mechanism of action in enzyme inhibition?

- Kinetic assays: Use a fluorogenic substrate (e.g., Z-LYTE™ kinase assay) to measure IC₅₀ values under varying ATP concentrations.

- Molecular docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., targeting the sulfonyl group’s hydrogen bonding with catalytic lysine).

- Contradiction resolution: If enzymatic activity conflicts with cellular assays (e.g., low potency in vivo), evaluate membrane permeability via PAMPA or Caco-2 models .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs?

- Variation of substituents: Synthesize derivatives with modified pyrazole (e.g., 3-CF₃ instead of CH₃) or piperazine (e.g., phenyl vs. trifluoromethoxy sulfonyl) groups.

- Biological testing: Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends.

- Statistical analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent hydrophobicity (logP) with activity .

Q. How to address low aqueous solubility in preclinical studies?

- Salt formation: Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling.

- Co-solvent systems: Use Cremophor EL® or cyclodextrin-based formulations for in vivo administration.

- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrimidine ring to enhance solubility .

Q. What methods ensure target selectivity and minimize off-target effects?

- Selectivity panels: Test against >100 kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.

- CRISPR screening: Use gene-knockout models to validate target-dependent cytotoxicity in cell lines.

- Theoretical framework: Align findings with established kinase inhibitor pharmacophore models to rationalize selectivity .

Data Contradiction and Validation

Q. How to resolve discrepancies between crystallographic data and computational docking results?

- Re-refinement: Re-analyze X-ray data with SHELXL to check for overfitting or missed hydrogen bonds.

- MD simulations: Run 100-ns molecular dynamics (GROMACS) to assess conformational flexibility of the sulfonyl-piperazine group in solution.

- Experimental validation: Synthesize rigid analogs (e.g., cyclopropane-fused piperazine) to test docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.